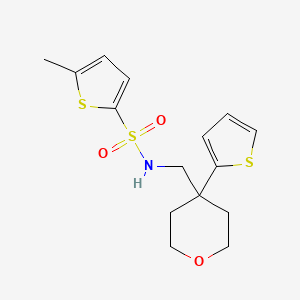

5-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

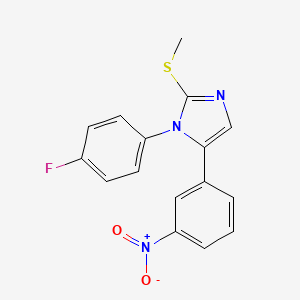

The compound you mentioned is a complex organic molecule that contains several interesting substructures, including a thiophene ring, a tetrahydro-2H-pyran ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Tetrahydro-2H-pyran is a six-membered ring with five carbon atoms, one oxygen atom, and contains a saturated carbon . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom, and they are well known for their antimicrobial activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene and tetrahydro-2H-pyran rings likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds show interesting reactivity. For example, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various disubstituted alkene compounds .Applications De Recherche Scientifique

COX-2 Inhibition and Drug Development

Sulfonamide-containing derivatives, such as the one , have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2). This research is pivotal in the development of drugs for conditions like arthritis. For instance, the synthesis and biological evaluation of sulfonamide derivatives have led to the identification of potent inhibitors like celecoxib, a drug used in the treatment of arthritis (Penning et al., 1997).

Synthesis and Characterization

The chemical synthesis and characterization of compounds similar to 5-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide have been explored. For example, the synthesis process, including the impacts of various reaction conditions, has been investigated for similar sulfonamide compounds (Zhang Peng-yun, 2013).

Quantum Mechanical and Spectroscopic Studies

These compounds have also been the subject of quantum mechanical calculations and spectroscopic investigations. Such studies provide insights into their molecular structure, vibrational frequencies, and potential energy distribution, which are crucial for understanding their chemical behavior and interaction potentials (Govindasamy & Gunasekaran, 2015).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of sulfonamide pyrazole oxadiazole derivatives have been examined. Molecular docking studies against Mycobacterium tuberculosis proteins suggest their potential as antitubercular agents. Some of these compounds have shown promising activity against various bacterial strains, indicating their potential in developing new antimicrobial therapies (Shingare et al., 2022).

Interaction with Micellar Media

The interaction of thiophene derivatives with micellar solutions of anionic surfactants has been studied. This research is relevant for understanding the solubilization properties of these compounds, which is important for their formulation in pharmaceutical applications (Saeed et al., 2017).

Role in Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase, an enzyme crucial in various physiological processes. This research contributes to the development of novel inhibitors with potential applications in treating diseases like glaucoma and certain neurological disorders (Barnish et al., 1981).

Orientations Futures

The future research directions for this compound could be vast, given the interesting structures it contains. It could be explored for potential applications in medicinal chemistry, particularly as an antimicrobial agent due to the presence of the sulfonamide group . Additionally, the thiophene and tetrahydro-2H-pyran rings could be points of interest for synthetic chemists looking to create new organic compounds .

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.

Mode of Action

It is known that the negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may have a variety of molecular and cellular effects.

Propriétés

IUPAC Name |

5-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S3/c1-12-4-5-14(21-12)22(17,18)16-11-15(6-8-19-9-7-15)13-3-2-10-20-13/h2-5,10,16H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLDZLASHXLVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)

![N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2838932.png)

![N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)

![(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2838935.png)

![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)

![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)